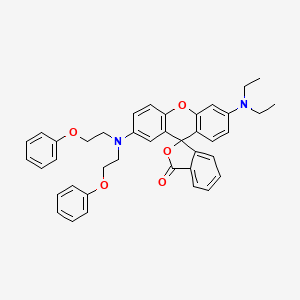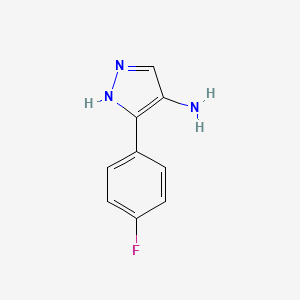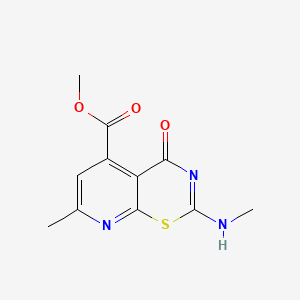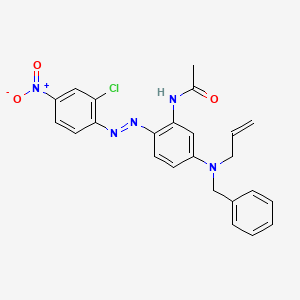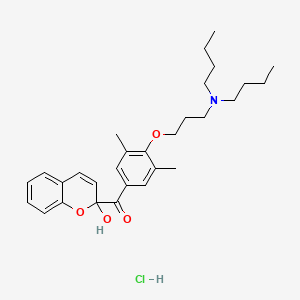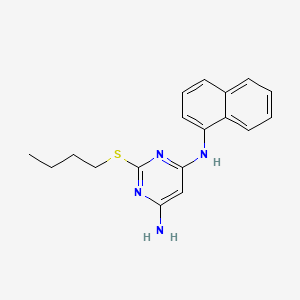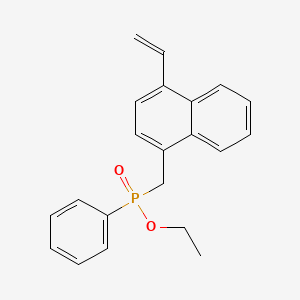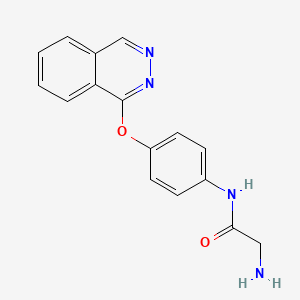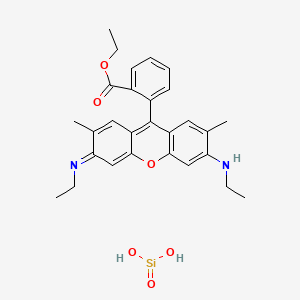
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the xanthylium family, which is characterized by its xanthene core structure. The presence of ethoxycarbonyl, ethylamino, and dimethyl groups further enhances its chemical reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of ethoxycarbonyl, ethylamino, and dimethyl groups through various substitution reactions. Common reagents used in these reactions include ethylamine, dimethyl sulfate, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
化学反应分析
Types of Reactions
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino and ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl chloroformate in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate involves its interaction with specific molecular targets and pathways. The compound’s ethylamino and ethoxycarbonyl groups enable it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- Xanthylium, 3-(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-6-(ethylamino)-
- Xanthylium, 3-amino-6-(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-2-methyl-, chloride (1:1) .
Uniqueness
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
97171-86-3 |
|---|---|
分子式 |
C28H32N2O6Si |
分子量 |
520.6 g/mol |
IUPAC 名称 |
dihydroxy(oxo)silane;ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H30N2O3.H2O3Si/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;1-4(2)3/h9-16,29H,6-8H2,1-5H3;1-2H |
InChI 键 |
JCWIQDIHJYJYPF-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.O[Si](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



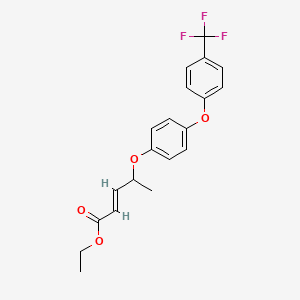
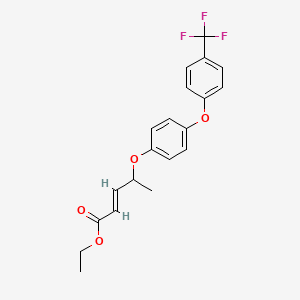
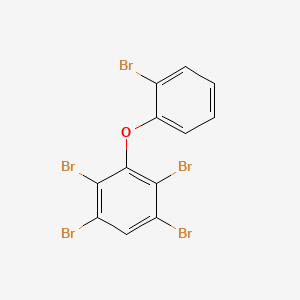
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
